![molecular formula C41H43Cl3N6O5 B1595641 Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- CAS No. 28279-36-9](/img/structure/B1595641.png)
Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)-
Overview
Description
Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- is a useful research compound. Its molecular formula is C41H43Cl3N6O5 and its molecular weight is 806.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzamide derivatives, particularly those with complex structures such as Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- , have garnered significant attention in pharmacological research due to their diverse biological activities. This compound features a benzamide core with multiple substituents that enhance its chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 672.04 g/mol. The structure includes a 2,4-bis(1,1-dimethylpropyl)phenoxy group and a trichlorophenyl-pyrazole moiety, which are crucial for its biological activity. The presence of these groups suggests potential interactions with various biological targets.
Biological Activities
Research indicates that benzamide derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Certain benzamide derivatives have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one studied have shown inhibition zones ranging from 0 to 31 mm against bacterial strains at specific concentrations .
- Insecticidal and Fungicidal Activities : Studies have reported that benzamide derivatives possess insecticidal and fungicidal properties. For example, compounds with similar structural features have exhibited lethal activities against pests like Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L .
- Anticonvulsant Properties : Some benzamide derivatives are being explored for their anticonvulsant activities. Research has indicated that modifications in the structure can lead to enhanced activity in seizure models .
- Anti-inflammatory Effects : Certain derivatives have also been noted for their anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .
Study 1: Insecticidal Activity
A study focused on the insecticidal properties of benzamide derivatives revealed that compounds with specific substitutions showed up to 70% efficacy against Mythimna separate. The structure-activity relationship (SAR) analysis highlighted that the presence of a pyrazole ring significantly contributed to the insecticidal activity observed .
Study 2: Antifungal Activity
Another investigation assessed the antifungal activity of benzamide compounds against Pyricularia oryae, yielding an inhibition rate of 77.8% for one of the tested compounds. This suggests potential applications in agricultural settings as fungicides .
Toxicity Assessment
The toxicity of benzamide derivatives has been evaluated using zebrafish embryos as a model organism. One study indicated an LC50 value of 14.01 mg/L for certain derivatives, suggesting moderate toxicity levels that warrant further investigation for safety in potential therapeutic applications .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that benzamide derivatives can exhibit significant anticancer properties. The presence of the trichlorophenyl and pyrazole groups enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that modifications in the benzamide structure can lead to increased potency against various cancer cell lines.
Anti-inflammatory Effects
Benzamide derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases. For instance, certain studies have demonstrated that benzamide derivatives can reduce the production of pro-inflammatory cytokines.
Neurological Applications
The potential of benzamide derivatives in neurological disorders has been explored. They may act as inhibitors for receptors involved in neurological functions, providing therapeutic avenues for conditions such as anxiety and depression. The complex substituents enhance binding affinity to neurotransmitter receptors.
Case Studies
Several case studies have documented the efficacy of benzamide derivatives in clinical settings:
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a closely related benzamide derivative showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to its ability to induce apoptosis in cancer cells.
Case Study 2: Anti-inflammatory Mechanism
Research featured in Pharmacology Reports indicated that a similar compound reduced inflammation markers in animal models of arthritis. The study concluded that the compound could serve as a basis for developing new anti-inflammatory drugs.
Properties
IUPAC Name |
3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43Cl3N6O5/c1-8-40(3,4)25-13-18-33(30(20-25)41(5,6)9-2)55-23-34(51)45-28-12-10-11-24(19-28)38(52)46-37-35(48-47-27-14-16-29(54-7)17-15-27)39(53)50(49-37)36-31(43)21-26(42)22-32(36)44/h10-22,35H,8-9,23H2,1-7H3,(H,45,51)(H,46,49,52) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFRFXGNFWGAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC3=NN(C(=O)C3N=NC4=CC=C(C=C4)OC)C5=C(C=C(C=C5Cl)Cl)Cl)C(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43Cl3N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865424 | |
Record name | Benzamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-4-[2-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28279-36-9 | |
Record name | 1-(2,4,6-Trichlorophenyl)-3-[3′-(2,4-di-tert-amylphenoxyacetamido)benzamido]-4-(4-methoxyphenylazo)-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28279-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4,5-dihydro-4-(2-(4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028279369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-4-[2-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-4-[2-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[[2,4-bis(tert-pentyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-[(4-methoxyphenyl)azo]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.